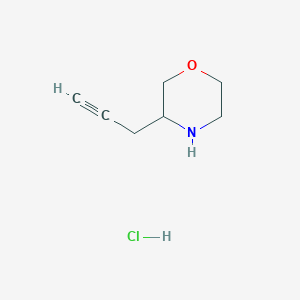

3-(prop-2-yn-1-yl)morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-prop-2-ynylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h1,7-8H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVXEWTXXGVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Morpholine Hydrochloride and Analogues

Regioselective Synthesis of C-3 Substituted Morpholine (B109124) Ring Systems

Achieving regiocontrol to install substituents at the C-3 position of the morpholine ring is a key challenge that has been addressed through various innovative strategies. These methods often rely on the careful selection of precursors and reaction pathways that favor substitution adjacent to the nitrogen atom.

Ring-Opening and Cyclization Strategies Utilizing Oxazetidine Precursors

A concise and effective method for creating 2- and 3-substituted morpholine congeners involves the use of 2-tosyl-1,2-oxazetidine as a key precursor. nih.govresearchgate.net This strained four-membered heterocycle serves as a valuable synthon that undergoes a base-catalyzed cascade reaction sequence involving ring-opening followed by a spontaneous cyclization to form the morpholine ring. nih.govresearchgate.net

The process is initiated by the reaction of the 2-tosyl-1,2-oxazetidine with a carbon nucleophile, such as an α-formyl carboxylate. nih.gov The base promotes the nucleophilic attack, leading to the cleavage of the weak N–O bond within the oxazetidine ring. This ring-opening event is immediately followed by an intramolecular cyclization, which results in the formation of a diastereomeric mixture of morpholine hemiaminals. nih.gov These hemiaminals are valuable intermediates that can be further elaborated to yield highly decorated and conformationally rigid morpholine structures. nih.govresearchgate.net The diastereoselectivity of the process is influenced by steric and electronic factors, specifically the avoidance of pseudo A(1,3) strain between the newly introduced C-3 substituent and the N-tosyl group. nih.govchempedia.info

| Nucleophile (α-formyl ester) | Base | Solvent | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Methyl 2-methyl-3-oxopropanoate | K₂CO₃ | 1,4-Dioxane | 2-(Methoxycarbonyl)-2-methyl-4-tosylmorpholin-3-ol | 1.5:1 |

| Ethyl 2-formyl-3-methylbutanoate | K₂CO₃ | 1,4-Dioxane | 2-(Ethoxycarbonyl)-2-isopropyl-4-tosylmorpholin-3-ol | >20:1 |

| Methyl 3-(benzo[d] ijcce.ac.irchemrxiv.orgdioxol-5-yl)-2-formylpropanoate | K₂CO₃ | 1,4-Dioxane | 2-(Benzo[d] ijcce.ac.irchemrxiv.orgdioxol-5-ylmethyl)-2-(methoxycarbonyl)-4-tosylmorpholin-3-ol | 1.5:1 |

Approaches Involving Epoxides and Aziridines in Morpholine Synthesis

Epoxides and aziridines, as strained three-membered rings, are versatile building blocks for the synthesis of various heterocycles, including morpholines. The general strategy involves the nucleophilic ring-opening of these precursors followed by an intramolecular cyclization to form the six-membered morpholine ring.

One prominent method involves the S(N)2-type ring-opening of an activated aziridine (B145994) with a suitable halogenated alcohol. This reaction, often facilitated by a Lewis acid, is highly regio- and stereoselective. The resulting haloalkoxy amine intermediate can then be cyclized under basic conditions to furnish the substituted morpholine. This approach provides a reliable pathway to a variety of nonracemic substituted morpholines in high yield and enantioselectivity.

Another strategy utilizes a tandem reaction sequence. For instance, a gold(I)-catalyzed reaction between N-propargylamino epoxides and alcohols can proceed through a sequence of a three-membered ring-opening, a 6-exo-cycloisomerization, and an intermolecular nucleophilic addition to yield 2,6-trans-substituted morpholines. scispace.com Similarly, multicomponent reactions involving epichlorohydrin, an olefin, a nosyl amide, and N-bromosuccinimide have been developed to construct trisubstituted morpholines, showcasing the utility of epoxides in more complex transformations. mdpi.com

Asymmetric Synthetic Routes for Stereochemically Defined Morpholine Congeners

The synthesis of enantiomerically pure morpholines is of paramount importance for their application as pharmaceutical agents. Asymmetric strategies can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization to form the morpholine ring. researchgate.net

One powerful approach involves starting with enantiomerically pure precursors, such as amino alcohols derived from the chiral pool. For example, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed where the key step is a Pd-catalyzed carboamination reaction. chemrxiv.org This reaction couples an O-allyl ethanolamine (B43304) derivative, synthesized from an enantiopure amino alcohol, with an aryl or alkenyl bromide to generate the morpholine product as a single stereoisomer. chemrxiv.org

Another effective strategy is the asymmetric catalytic cyclization of achiral precursors. An efficient tandem sequential one-pot reaction has been reported that employs both hydroamination and asymmetric transfer hydrogenation to convert aminoalkyne substrates into chiral 3-substituted morpholines. organic-chemistry.org A titanium catalyst first mediates the hydroamination to yield a cyclic imine, which is then reduced in situ by a chiral Noyori-Ikariya ruthenium catalyst to afford the final product with high enantiomeric excess (>95% ee). organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's ligand are crucial for achieving high stereoselectivity. organic-chemistry.org

Strategies for Stereospecific and Regioselective Introduction of the Propargyl Moiety at the C-3 Position

The introduction of the propargyl group [–CH₂C≡CH] at the C-3 position can be accomplished either by building the morpholine ring from a propargyl-containing precursor or by functionalizing a pre-formed morpholine ring system.

Direct Alkylation and Nucleophilic Substitution Reactions with Propargyl Electrophiles

The direct C-alkylation of a morpholine ring at the C-3 position requires the generation of a nucleophilic center at this carbon. This can be challenging for a saturated heterocycle but can be achieved through the formation of an enamine or a related enolate equivalent from a suitable morpholine precursor, such as a morpholin-3-one (B89469).

A plausible and well-precedented strategy involves the formation of a morpholine enamine. For instance, an enamine can be formed from a ketone precursor by reaction with morpholine itself. chempedia.info In the context of C-3 functionalization, a morpholin-3-one could potentially be converted to its corresponding enamine or enolate. This nucleophilic intermediate can then react with a propargyl electrophile, such as propargyl bromide or propargyl tosylate, in a standard nucleophilic substitution reaction. nih.govmdpi.com This S(N)2 reaction would forge the desired carbon-carbon bond at the C-3 position, installing the propargyl moiety. The success of this approach depends on the regioselective formation of the C-2/C-3 enamine over other possible isomers and its reactivity towards the propargyl electrophile.

| Electrophile | Chemical Formula | Leaving Group | Typical Application |

|---|---|---|---|

| Propargyl bromide | C₃H₃Br | Br⁻ | Alkylation of carbon and heteroatom nucleophiles |

| Propargyl chloride | C₃H₃Cl | Cl⁻ | Used in metal-catalyzed coupling reactions |

| Propargyl tosylate | C₁₀H₁₀O₃S | TsO⁻ | Alkylation of sensitive substrates under milder conditions |

| Propargyl acetate | C₅H₆O₂ | AcO⁻ | Used in transition-metal catalyzed propargylic substitutions |

Integration within Multi-Component Reaction Sequences and Post-Cyclization Functionalization

A highly efficient method for constructing complex molecules like 3-propargyl morpholines is to integrate the propargyl group as part of one of the starting materials in a multi-component reaction (MCR). MCRs allow for the formation of the heterocyclic core and the introduction of desired substituents in a single synthetic operation. A prominent example is the synthesis of morpholines from N-propargylamine precursors. ijcce.ac.ir Given the low cost and ready availability of N-propargylamines, they serve as versatile building blocks for various cyclization reactions, including gold-catalyzed processes, that lead to the formation of the morpholine core with the propargyl group already attached to the nitrogen, which can then be rearranged or used to direct further substitution. ijcce.ac.irscispace.com

Alternatively, the A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a cornerstone for synthesizing propargylamines. These propargylamines can be designed as precursors that contain the necessary functionality for a subsequent cyclization step to form the morpholine ring.

Post-cyclization functionalization offers another strategic route. This approach involves creating the morpholine ring first and then introducing the propargyl group at the C-3 position. This is particularly effective for morpholinone systems, where the C-3 position is activated by both the adjacent nitrogen atom and the carbonyl group. A cross-dehydrogenative coupling (CDC) reaction has been developed for the functionalization of N-phenyl morpholin-2-one (B1368128) at the C-3 position. While this specific method was demonstrated with imides, the principle of activating the C(3)-H bond for coupling could potentially be extended to propargylation reactions, for instance, through a radical-based or transition-metal-catalyzed C-H activation/alkynylation sequence.

Selective Functionalization of Pre-existing Morpholine Scaffolds for Propargyl Incorporation

The introduction of a propargyl group at the C-3 position of a morpholine ring is a nuanced process that often requires a multi-step approach, starting from a more readily available morpholine precursor. A common strategy involves the use of a morpholin-3-one intermediate, which allows for selective functionalization at the desired carbon atom.

A plausible synthetic route commences with the acylation of a suitable amino alcohol, followed by cyclization to form the morpholin-3-one ring. For instance, (S)-2-aminopropan-1-ol can be reacted with chloroacetyl chloride to yield an acyclic amide intermediate. This intermediate can then undergo intramolecular cyclization using a base like potassium tert-butoxide to furnish the corresponding morpholin-3-one.

With the morpholin-3-one scaffold in hand, the crucial propargylation step can be executed. This is typically achieved by generating an enolate at the C-2 position, which is adjacent to the carbonyl group, followed by alkylation. However, to achieve C-3 functionalization, a different strategy is required. One hypothetical, yet chemically sound, approach involves the use of a 3-halomorpholine derivative or a related precursor that can undergo nucleophilic substitution.

A more direct, albeit challenging, method for C-3 functionalization could involve the deprotonation of an N-protected morpholine at the C-3 position using a strong base, followed by quenching with an electrophilic propargyl source like propargyl bromide. The success of such a reaction would be highly dependent on the choice of the nitrogen protecting group and the reaction conditions to ensure regioselectivity.

A representative, albeit generalized, reaction scheme for the propargylation of a morpholine precursor is outlined below:

Table 1: Representative Reaction Scheme for C-3 Propargylation of a Morpholin-3-one Intermediate

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Morpholin-3-one | 1. Strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the enolate. 2. Propargyl bromide (or a similar electrophilic propargyl source). | 3-(prop-2-yn-1-yl)morpholin-3-one |

| 2 | 3-(prop-2-yn-1-yl)morpholin-3-one | Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄) in a suitable solvent (e.g., THF). | 3-(prop-2-yn-1-yl)morpholine (B13562578) |

It is important to note that the direct C-3 propargylation of an unsubstituted morpholine ring is not a straightforward transformation due to the lack of inherent reactivity at this position. Therefore, the use of activated precursors like morpholinones is a more viable strategy.

Synthesis of the Hydrochloride Salt Form

The conversion of the free base, 3-(prop-2-yn-1-yl)morpholine, to its hydrochloride salt is a standard and generally high-yielding procedure in organic synthesis. The formation of the salt enhances the compound's stability and crystallinity, and often improves its solubility in aqueous media.

The process typically involves dissolving the purified 3-(prop-2-yn-1-yl)morpholine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of solvents. To this solution, a stoichiometric amount of hydrochloric acid is added. The hydrochloric acid can be in the form of a concentrated aqueous solution, a solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol), or as gaseous hydrogen chloride.

Upon addition of the acid, the amine nitrogen of the morpholine ring is protonated, leading to the formation of the morpholinium chloride salt. The salt, being less soluble in the organic solvent, will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the final 3-(prop-2-yn-1-yl)morpholine hydrochloride salt.

Table 2: General Protocol for Hydrochloride Salt Formation

| Step | Procedure | Observations |

| 1 | Dissolve 3-(prop-2-yn-1-yl)morpholine in a minimal amount of a suitable organic solvent (e.g., diethyl ether). | A clear, homogeneous solution is formed. |

| 2 | Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. | A white precipitate begins to form. |

| 3 | Continue stirring for a designated period (e.g., 30 minutes) at room temperature or below to ensure complete precipitation. | The amount of precipitate increases. |

| 4 | Collect the solid by vacuum filtration. | A white crystalline solid is obtained. |

| 5 | Wash the solid with a small portion of cold solvent. | Removes any soluble impurities. |

| 6 | Dry the solid under vacuum. | Yields the pure hydrochloride salt. |

Analytical Techniques for Structural Elucidation of Synthetic Products

The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and analytical techniques. Each technique provides unique and complementary information about the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the protons on the morpholine ring, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR (Carbon-13 NMR) : This provides information about the different types of carbon atoms in the molecule. Distinct signals would be expected for the carbons of the morpholine ring, the methylene carbon, and the two sp-hybridized carbons of the alkyne group.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, 3-(prop-2-yn-1-yl)morpholine. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H bonds of the morpholine ring and the propargyl group, the C-O-C ether linkage of the morpholine, the N-H bond of the protonated amine, and, most notably, the characteristic sharp peak for the terminal alkyne C≡C stretch and the C-H stretch of the acetylenic proton.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula of this compound (C₇H₁₂ClNO).

Table 3: Expected Analytical Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals for morpholine ring protons, methylene protons (CH₂-C≡CH), and acetylenic proton (C≡C-H). Splitting patterns confirming connectivity. |

| ¹³C NMR | Signals for morpholine ring carbons, methylene carbon, and two distinct signals for the alkyne carbons. |

| Mass Spec. (HRMS) | Molecular ion peak corresponding to the calculated exact mass of the free base [C₇H₁₁NO + H]⁺. |

| IR Spectroscopy | Absorption bands for N-H stretch (broad), C-H stretch (alkane and alkyne), C≡C stretch (weak, sharp), and C-O-C stretch. |

| Elemental Analysis | %C, %H, %N, %Cl, and %O values consistent with the molecular formula C₇H₁₂ClNO. |

Iii. Chemical Reactivity and Derivatization Pathways

Transformations of the Terminal Alkyne Functionality

The terminal propargyl group is a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is centered on the sp-hybridized carbons and the acidic terminal proton.

One of the most powerful transformations for terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgjk-sci.com For 3-(prop-2-yn-1-yl)morpholine (B13562578), this reaction provides a direct route to connect the morpholine-containing fragment to various aromatic and vinylic systems. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis. jk-sci.com

The general scheme for the Sonogashira coupling of 3-(prop-2-yn-1-yl)morpholine is as follows:

R-X + HC≡C-CH₂-Morpholine → R-C≡C-CH₂-Morpholine

Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate. wikipedia.org

Palladium-catalyzed coupling of similar propargyl-containing lactones with dihaloarenes has been shown to produce both mono- and bis-coupling products, suggesting that 3-(prop-2-yn-1-yl)morpholine could be used to synthesize dimeric structures or polymers. researchgate.net

Table 1: Typical Conditions for Sonogashira Cross-Coupling Reactions

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | jk-sci.comresearchgate.net |

| Copper(I) Co-catalyst | CuI, CuBr | jk-sci.com |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | researchgate.net |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | researchgate.netbeilstein-journals.org |

| Substrates (R-X) | Iodobenzene, Bromobenzene, Vinyl bromide | wikipedia.org |

The terminal alkyne of 3-(prop-2-yn-1-yl)morpholine is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides to form stable 1,2,3-triazole rings. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad applicability. wikipedia.orgnih.gov

The thermal reaction can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant proceeds under mild, often aqueous conditions and is highly regioselective, almost exclusively yielding the 1,4-disubstituted isomer. nih.govorganic-chemistry.org This transformation is exceptionally reliable for linking the morpholine (B109124) moiety to other molecules, including biomolecules, polymers, and fluorescent dyes. nih.govillinois.edu Ruthenium catalysts can be employed to favor the formation of the 1,5-regioisomer. nih.gov

Table 2: Huisgen 1,3-Dipolar Cycloaddition of 3-(prop-2-yn-1-yl)morpholine

| Azide (B81097) Reactant (R-N₃) | Catalyst | Product | Reference |

|---|---|---|---|

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-((morpholin-3-yl)methyl)-1H-1,2,3-triazole | nih.govorganic-chemistry.org |

| Phenyl Azide | Heat (Thermal) | Mixture of 1-phenyl-4- and 1-phenyl-5-((morpholin-3-yl)methyl)-1H-1,2,3-triazoles | wikipedia.orgorganic-chemistry.org |

| Ethyl 2-azidoacetate | Cp*RuCl(PPh₃)₂ | Ethyl 2-(5-((morpholin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate (1,5-isomer) | nih.gov |

The electron-rich triple bond of the alkyne can undergo addition reactions with both electrophiles and nucleophiles.

Electrophilic Addition: Similar to alkenes, the alkyne in 3-(prop-2-yn-1-yl)morpholine can react with electrophiles such as hydrogen halides (HX) and halogens (X₂). libretexts.org The addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. The reaction can proceed in two stages, first forming a vinyl halide and then, with excess reagent, a geminal dihalide. libretexts.org Hydration of the terminal alkyne, catalyzed by acid and mercury(II) salts, yields an enol intermediate that tautomerizes to the corresponding methyl ketone. libretexts.org

Nucleophilic Addition: The terminal alkyne itself is not highly susceptible to nucleophilic attack. quora.com However, the terminal proton is weakly acidic and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a potent nucleophile, the acetylide anion. libretexts.org This anion can then participate in nucleophilic addition reactions, most commonly with aldehydes and ketones, to form propargyl alcohols. libretexts.org

Table 3: Examples of Addition Reactions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Electrophilic Addition | HBr (2 equivalents) | 3-(2,2-Dibromopropyl)morpholine | libretexts.org |

| Electrophilic Addition | Br₂ (2 equivalents) | 3-(1,1,2,2-Tetrabromopropyl)morpholine | libretexts.org |

| Electrophilic Addition (Hydration) | H₂O, H₂SO₄, HgSO₄ | 1-(Morpholin-3-yl)propan-2-one | libretexts.org |

| Nucleophilic Addition (via acetylide) | 1. NaNH₂ 2. Acetone 3. H₂O | 4-(Morpholin-3-yl)-2-methylbut-3-yn-2-ol | libretexts.org |

Alkynes can serve as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.org The reaction of an alkyne dienophile results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. quimicaorganica.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org Since the propargyl group in 3-(prop-2-yn-1-yl)morpholine is relatively electron-neutral, harsh reaction conditions such as high temperatures may be required for the reaction to proceed efficiently.

Table 4: Potential Diels-Alder Reactions

| Diene | Expected Product | Reference |

|---|---|---|

| 1,3-Butadiene | 3-((Cyclohexa-1,4-dien-1-yl)methyl)morpholine | quimicaorganica.org |

| Cyclopentadiene | 3-((Bicyclo[2.2.1]hepta-2,5-dien-2-yl)methyl)morpholine | libretexts.org |

| 2,3-Dimethyl-1,3-butadiene | 3-((4,5-Dimethylcyclohexa-1,4-dien-1-yl)methyl)morpholine | nih.gov |

Reactions Involving the Morpholine Nitrogen Atom

The secondary amine of the morpholine ring is a nucleophilic center that can readily undergo reactions such as alkylation and acylation. For reactions, the hydrochloride salt must first be neutralized with a base to free the lone pair of electrons on the nitrogen atom.

N-Alkylation: The morpholine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to scavenge the acid byproduct. cyberleninka.ru This reaction introduces a substituent at the N-4 position of the morpholine ring, leading to the formation of a tertiary amine. Catalytic N-alkylation using alcohols as alkylating agents over a metal catalyst is also a viable method. researchgate.net

N-Acylation: The reaction of the morpholine nitrogen with acylating agents like acyl chlorides or acid anhydrides results in the formation of N-acylmorpholine derivatives (amides). This is a robust and high-yielding reaction, commonly performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated when using acyl chlorides.

Table 5: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 4-Methyl-3-(prop-2-yn-1-yl)morpholine | researchgate.net |

| N-Alkylation | Benzyl Bromide (BnBr) | 4-Benzyl-3-(prop-2-yn-1-yl)morpholine | mdpi.com |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(3-(Prop-2-yn-1-yl)morpholino)ethan-1-one | General Amide Synthesis |

| N-Acylation | Benzoyl Chloride (PhCOCl) | (3-(Prop-2-yn-1-yl)morpholino)(phenyl)methanone | General Amide Synthesis |

Formation of N-Oxides and Quaternary Ammonium (B1175870) Salts

The tertiary amine functionality within the morpholine ring of 3-(prop-2-yn-1-yl)morpholine is a key site for chemical modification. Its lone pair of electrons makes it both nucleophilic and susceptible to oxidation.

N-Oxide Formation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, specifically 3-(prop-2-yn-1-yl)morpholine N-oxide, exhibits altered polarity and basicity compared to the parent amine. N-methylmorpholine-N-oxide (NMO) is a well-known stable crystalline solid used as a co-oxidant in various transition metal-catalyzed reactions, illustrating the general stability and utility of this functional group. organic-chemistry.org

Quaternary Ammonium Salts: The nucleophilic nitrogen can also react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. This process, known as quaternization, involves the formation of a new carbon-nitrogen bond, resulting in a permanently positively charged nitrogen center. For instance, reaction with methyl iodide (CH₃I) would yield N-methyl-3-(prop-2-yn-1-yl)morpholinium iodide. The properties of the resulting salt, such as solubility and hygroscopicity, depend on the nature of the alkylating agent and the counter-ion. The synthesis of quaternized poly(vinyl alcohol) membranes using a morpholine-based quaternization reagent highlights the utility of this reaction in materials science. researchgate.net

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | 3-(prop-2-yn-1-yl)morpholine N-oxide |

| Quaternization | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | N-Alkyl-3-(prop-2-yn-1-yl)morpholinium Halide |

Functional Group Interconversions on the Morpholine Ring and Propargyl Side Chain

Both the morpholine heterocycle and the propargyl side chain are amenable to a wide range of functional group interconversions, significantly expanding the synthetic utility of the parent molecule.

Morpholine Ring Modifications: While the morpholine ring is generally stable, targeted modifications are possible. Advanced synthetic methods allow for the C-H functionalization of saturated heterocycles, which could potentially be applied to introduce substituents at positions C-2, C-5, or C-6. Furthermore, more drastic conditions involving ring-opening reactions could transform the morpholine into acyclic amino alcohol derivatives. acs.org

Propargyl Side Chain Transformations: The terminal alkyne of the propargyl group is a highly versatile functional handle for a multitude of chemical reactions. researchgate.netyoutube.com Its reactivity is central to the construction of more complex molecular architectures.

Hydration: Acid-catalyzed hydration of the terminal alkyne, often mediated by mercury(II) salts, follows Markovnikov's rule to yield a methyl ketone (morpholin-3-yl)acetone.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) affords the corresponding alkene, 3-(prop-2-en-1-yl)morpholine. Complete reduction to the alkane, 3-propylmorpholine, can be achieved using catalysts like palladium on carbon (Pd/C) with excess hydrogen gas.

Coupling Reactions: The terminal alkyne is an excellent substrate for various C-C bond-forming reactions. The Sonogashira coupling, catalyzed by palladium and copper complexes, allows for the connection of the alkyne with aryl or vinyl halides. The Glaser coupling, a copper-mediated reaction, enables the dimerization of the alkyne to form a 1,3-diyne.

Cycloaddition Reactions: The propargyl group can participate in cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which would react with an organic azide to form a 1,2,3-triazole derivative with high regioselectivity. nih.gov

Mannich Reaction: The acidic proton of the terminal alkyne allows it to participate in the Mannich reaction with formaldehyde (B43269) and a secondary amine to yield a more complex amino-alkyne derivative.

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Partial Reduction | H₂, Lindlar's Catalyst | Alkene (Z-configuration) |

| Full Reduction | H₂, Pd/C | Alkane |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted Alkyne |

| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole |

Regioselectivity and Diastereoselectivity Considerations in Chemical Modifications

The presence of a stereocenter at the C-3 position of the morpholine ring introduces important stereochemical considerations for any chemical modification. wikipedia.org Reactions can proceed with varying degrees of regioselectivity and diastereoselectivity, influenced by both steric and electronic factors.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.org In the hydration of the propargyl group, the reaction is highly regioselective, yielding the methyl ketone rather than the aldehyde, as dictated by Markovnikov's rule. For reactions on the morpholine ring itself, the presence of the C-3 substituent could electronically influence or sterically hinder certain positions, leading to regioselective C-H functionalization. For instance, nucleophilic attack on related heterocyclic systems has been shown to be governed by the electronic nature of substituents, which can polarize the ring system and direct the incoming nucleophile. nih.gov

Diastereoselectivity: This is a critical consideration due to the existing chiral center. Reagents approaching the molecule can do so from two different faces relative to the propargyl substituent, potentially leading to the formation of two diastereomers. The conformational preference of the morpholine ring and the steric bulk of the propargyl group can create a biased environment. nih.gov For example, a reaction on the C-2 position of the morpholine ring would create a second stereocenter, and the ratio of the resulting diastereomers (e.g., cis vs. trans) would depend on the energetic favorability of the transition states. Studies on the synthesis of substituted morpholines have shown that diastereoselectivity is often controlled by the tendency to avoid steric strain, such as the pseudo A¹,³ strain between substituents on the ring. nih.gov This principle suggests that incoming reagents would preferentially attack from the face opposite to the bulkier substituent, leading to a major diastereomer. The development of diastereoselective reactions to construct complex polycyclic systems often relies on controlling the trajectory of these intermolecular or intramolecular reactions. rsc.orgresearchgate.net

Iv. Strategic Applications As a Chemical Building Block and Scaffold

Foundation for the Construction of Complex Heterocyclic Architectures

The bifunctional nature of 3-(prop-2-yn-1-yl)morpholine (B13562578) allows it to serve as a foundational element for the synthesis of more elaborate molecular structures, particularly complex heterocyclic systems. The morpholine (B109124) ring provides a stable, sp³-rich core, while the propargyl group offers a reactive site for carbon-carbon and carbon-heteroatom bond formation. ijcce.ac.ir

Researchers have developed numerous methods to construct polysubstituted morpholine congeners, highlighting the adaptability of this heterocyclic system. nih.gov Starting from precursors that can generate 3-substituted morpholines, the propargyl group can be readily introduced to create a versatile intermediate. This intermediate is primed for a range of subsequent chemical reactions.

Key synthetic strategies that can leverage the 3-propargyl-morpholine scaffold include:

Cycloaddition Reactions: The terminal alkyne is an excellent dienophile or dipolarophile. For instance, it can readily participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the fusion or appendage of other heterocyclic systems.

Intramolecular Cyclizations: If other functional groups are present on the morpholine ring or its substituents, the alkyne can undergo intramolecular cyclization reactions, often catalyzed by transition metals like gold or palladium, to form fused or bridged bicyclic systems. ijcce.ac.ir

Multi-component Reactions: The morpholine nitrogen and the alkyne can participate in sequential or one-pot multi-component reactions, rapidly increasing molecular complexity. For example, a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazo compound can efficiently produce highly substituted morpholines, which could then be further elaborated using the alkyne handle. nih.gov

The ability to build upon the 3-propargyl-morpholine core enables the synthesis of novel spirocyclic, fused, and polycyclic heterocyclic architectures that are of significant interest in drug discovery. chemrxiv.orgacs.org

Table 1: Potential Heterocyclic Systems Derived from 3-(prop-2-yn-1-yl)morpholine

| Reaction Type | Reagents/Catalysts | Resulting Heterocyclic System |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) (R-N₃), Copper(I) source | Morpholinyl-triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-alkynyl-morpholine |

| Intramolecular Hydroamination/Hydroalkoxylation | Gold (Au) or Platinum (Pt) catalyst | Fused bicyclic systems (e.g., oxazinopyrroles) |

| Pauson-Khand Reaction | Alkene, Dicobalt octacarbonyl | Fused cyclopentenone-morpholine systems |

Contribution to the Generation of Compound Libraries for Chemical Biology Studies

Diversity-oriented synthesis (DOS) is a powerful strategy used to populate chemical space with structurally diverse and complex small molecules for screening in chemical biology and drug discovery. researchgate.netfrontiersin.org The goal of DOS is to efficiently create collections of compounds with varied scaffolds and stereochemistry, which can be used as probes to investigate biological pathways. frontiersin.orgrsc.org

3-(prop-2-yn-1-yl)morpholine is an ideal building block for DOS. It possesses two orthogonal points of diversification:

The Morpholine Nitrogen: The secondary amine within the morpholine ring can be functionalized through reactions like acylation, alkylation, or reductive amination.

The Terminal Alkyne: The propargyl group is a gateway to a vast array of chemical transformations, most notably the highly reliable CuAAC "click" reaction.

This dual functionality allows for a "build/couple/pair" strategy. A set of diverse building blocks can be attached to the morpholine nitrogen, and another set can be coupled to the alkyne. This combinatorial approach can generate a large and diverse library of compounds from a single, common core. The generation of such libraries is crucial for identifying novel hit compounds in high-throughput screening campaigns. chemrxiv.orgnih.gov The use of morpholine-containing scaffolds in DOS is particularly attractive due to the favorable physicochemical properties imparted by the morpholine ring. researchgate.netfrontiersin.org

Table 2: Illustrative Diversity-Oriented Synthesis (DOS) Approach

| Core Scaffold | Diversification Point 1 (Morpholine N-H) | Reagent Set A | Diversification Point 2 (Terminal Alkyne) | Reagent Set B | Resulting Library |

| 3-(prop-2-yn-1-yl)morpholine | Acylation/Alkylation | Carboxylic Acids, Acyl Chlorides, Alkyl Halides | CuAAC Click Reaction | Organic Azides | Library of diverse N-acylated/alkylated morpholinyl-triazoles |

Precursor in the Rational Design of Medicinal Chemistry Scaffolds

The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Its inclusion in a drug candidate often confers advantageous properties, making 3-(prop-2-yn-1-yl)morpholine hydrochloride a valuable precursor for the rational design of new therapeutic agents. e3s-conferences.org The hydrochloride salt form typically enhances aqueous solubility, which is beneficial for handling and formulation.

The strategic value of the morpholine scaffold stems from several key attributes:

Improved Pharmacokinetics: The morpholine ring can improve the metabolic stability and solubility of a molecule. Its non-planar, puckered conformation and the presence of the ether oxygen can disrupt planarity and reduce unwanted interactions with metabolic enzymes. nih.gov

Favorable Physicochemical Properties: As a weak base, the morpholine nitrogen is often protonated at physiological pH, which can enhance water solubility and interactions with biological targets. nih.gov

Blood-Brain Barrier (BBB) Permeability: The physicochemical properties of the morpholine ring have been shown to play a key role in improving a compound's ability to cross the BBB, making it a valuable component in drugs targeting the central nervous system (CNS). nih.gov

Potency Enhancement: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to target binding and enhancing potency. researchgate.netnih.gov

In rational drug design, the 3-propargyl-morpholine scaffold serves as a foundation upon which target-specific functionalities are built. Medicinal chemists can utilize the propargyl "handle" to attach a known pharmacophore or to explore structure-activity relationships (SAR) by systematically introducing different groups via reactions like the Sonogashira coupling or click chemistry. This allows for the fine-tuning of a compound's biological activity while retaining the beneficial pharmacokinetic properties of the morpholine core. e3s-conferences.org

Table 3: Advantageous Properties of the Morpholine Scaffold in Medicinal Chemistry

| Property | Description | Reference |

| Physicochemical Profile | Low pKa (weak base), improves aqueous solubility. | nih.gov |

| Metabolic Stability | Often leads to improved metabolic profiles and optimal clearance. | nih.gov |

| Bioavailability | Can enhance oral bioavailability. | nih.gov |

| Target Interactions | Oxygen atom acts as a hydrogen bond acceptor; ring provides a non-planar scaffold. | researchgate.net |

| CNS Permeability | Favorable size and lipophilicity balance can aid in crossing the blood-brain barrier. | nih.gov |

Development of Chemosensors and Molecular Probes

Molecular probes and chemosensors are essential tools for detecting specific analytes and visualizing biological processes. The design of these tools often involves combining a recognition unit (which binds the target) with a signaling unit (such as a fluorophore). The propargyl group on 3-(prop-2-yn-1-yl)morpholine makes it an excellent platform for constructing such molecular tools.

The terminal alkyne is perfectly suited for bioconjugation chemistry, particularly the CuAAC click reaction. This allows for the efficient and specific attachment of a wide variety of signaling molecules, such as:

Fluorophores: Dyes like fluorescein, rhodamine, or coumarin (B35378) derivatives that have been modified to contain an azide group can be "clicked" onto the morpholine scaffold.

Biotin: For use in affinity-based purification or detection assays.

Quenchers: For creating fluorescence resonance energy transfer (FRET) probes.

In such a construct, the morpholine portion of the molecule could act as a simple, biocompatible linker or be part of a larger recognition element designed to bind a specific ion or biomolecule. nih.govmdpi.com Upon binding of the target analyte to the recognition site, a conformational change or an electronic perturbation could alter the environment of the attached fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" sensing). This modular approach, enabled by the alkyne handle, facilitates the rapid development and optimization of novel chemosensors and probes for various applications in diagnostics and biomedical research.

V. Theoretical and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

While a specific, detailed synthetic pathway for 3-(prop-2-yn-1-yl)morpholine (B13562578) is not extensively documented in readily available literature, the mechanisms for the synthesis of substituted morpholines, including N-propargyl derivatives, provide a basis for understanding potential synthetic routes.

The synthesis of N-substituted morpholines, such as the isomeric N-propargyl morpholine (B109124), is often achieved through the direct alkylation of the morpholine nitrogen with a suitable propargyl halide, like propargyl bromide. cyberleninka.ru This reaction typically proceeds via a standard nucleophilic substitution (SN2) mechanism . In this process, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the propargyl bromide and displacing the bromide ion as a leaving group. The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed as a byproduct. cyberleninka.ru

The synthesis of 3-substituted morpholines is more complex and generally involves multi-step sequences. One potential strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org Another approach could be the ring opening of a suitably substituted aziridine (B145994) or epoxide, followed by cyclization. researchgate.net For instance, N-propargylamino epoxides can undergo a three-membered ring-opening followed by a 6-exo-cycloisomerization to yield morpholine derivatives. researchgate.net

Furthermore, palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides represent a key strategy for forming the morpholine ring with specific substitution patterns. nih.gov The mechanism of these transition-metal-catalyzed reactions is intricate, involving steps such as oxidative addition, migratory insertion, and reductive elimination.

Computational Chemistry Approaches, Including Density Functional Theory (DFT) Calculations

Computational chemistry provides powerful tools for investigating the electronic structure, stability, and reactivity of molecules like 3-(prop-2-yn-1-yl)morpholine. Density Functional Theory (DFT) is a particularly valuable method for this purpose. nih.govrsc.org

DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of the compound. nih.gov

Calculate Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and can predict sites for electrophilic and nucleophilic attack, which is essential for understanding reaction mechanisms and intermolecular interactions.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can aid in the structural characterization of the synthesized compound.

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help to map out the potential energy surface of a reaction, providing a deeper understanding of the reaction mechanism and predicting the feasibility of different synthetic pathways. For example, DFT calculations have been used to propose mechanisms for the synthesis of related heterocyclic systems from N-propargylamines, involving processes like propargyl–allenyl isomerization. researchgate.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interaction Analysis

To understand the potential biological activity of 3-(prop-2-yn-1-yl)morpholine hydrochloride, molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques. These methods predict how a ligand (the morpholine derivative) might bind to the active site of a biological target, such as an enzyme or a receptor. mdpi.comnih.govnih.gov

Molecular Docking simulations place the ligand into the binding site of a protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. researchgate.netorientjchem.orgnih.gov This allows for the identification of the most probable binding mode and the key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

van der Waals forces

Studies on various morpholine derivatives have demonstrated their ability to bind to a range of biological targets. mdpi.comnih.govnih.govmdpi.com For instance, morpholine-containing compounds have been docked into the active sites of targets like human inducible nitric oxide synthase (iNOS), mTOR, and various kinases, showing good correlation between predicted binding affinity and experimental activity. nih.govnih.govmdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.govmdpi.com Starting from a docked pose, MD simulations can assess the stability of the complex and analyze the conformational changes that may occur upon binding. This provides a more realistic representation of the interactions in a physiological environment.

Structure-Activity Relationship (SAR) Studies Through Molecular Descriptors and Physicochemical Property Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective drug candidates. nih.govsci-hub.se For morpholine derivatives, SAR studies have revealed several key insights. mdpi.comnih.gove3s-conferences.org

The morpholine ring itself is often considered a "privileged" scaffold as it can improve physicochemical properties such as solubility and metabolic stability, and it can participate in hydrogen bonding with biological targets. mdpi.comsci-hub.se

The propargyl group (prop-2-yn-1-yl) is a versatile functional group in drug design. Its key features include:

Alkynyl functionality: The triple bond can act as a hydrogen bond acceptor and can participate in π-stacking interactions. It is also a key functional group for "click chemistry," allowing for further derivatization.

Structural rigidity: The linear nature of the alkyne can introduce conformational constraints, which may lead to higher binding affinity and selectivity for a specific target.

Metabolic implications: The propargyl group can be involved in mechanism-based inhibition of certain enzymes, such as monoamine oxidases.

QSAR studies on morpholine-containing compounds have identified several molecular descriptors that correlate with their biological activity. pensoft.netresearchgate.netzenodo.orgnih.gov These descriptors can be categorized as electronic, steric, geometric, or thermodynamic.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Polarization, Atomic Charges | Affects electrostatic interactions and hydrogen bonding with the target. researchgate.netzenodo.org |

| Steric/Geometric | Molecular Volume, Surface Area, Molecular Shape | Influences the fit of the molecule into the binding pocket of the target. researchgate.netzenodo.org |

| Lipophilicity | LogP (Partition Coefficient) | Governs the molecule's ability to cross cell membranes and its distribution in the body. researchgate.netzenodo.org |

| Thermodynamic | Heat of Formation, Hydration Energy | Relates to the stability of the molecule and its interactions in an aqueous environment. zenodo.org |

A QSAR analysis of certain morpholine derivatives revealed that antioxidant activity increases with decreasing molecular area, volume, and lipophilicity, but with an increasing dipole moment. researchgate.netzenodo.org SAR studies on morpholine-substituted tetrahydroquinolines showed that the incorporation of the morpholine moiety significantly enhanced potency and selectivity. mdpi.com Similarly, studies on propargylamine-based inhibitors have demonstrated that the configuration and substitution of the propargylamine (B41283) scaffold can greatly influence selectivity for different enzyme isoforms. nih.gov

Vi. Broader Research Relevance and Future Outlook

Potential in Advanced Materials Science, Including Polymer Architectures and Functional Assemblies

The presence of the propargyl group (a terminal alkyne) in 3-(prop-2-yn-1-yl)morpholine (B13562578) is of paramount importance for materials science. This functional group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction's high efficiency, selectivity, and mild reaction conditions make it an ideal tool for polymer synthesis and functionalization. nih.gov

By leveraging CuAAC, the morpholine (B109124) moiety can be precisely incorporated into a wide array of polymer backbones or appended as a side chain. mdpi.com This allows for the creation of advanced polymer architectures with tailored properties. For instance, the hydrophilicity and hydrogen-bonding capability of the morpholine ring can be used to develop stimuli-responsive hydrogels or biocompatible materials. nih.gov The covalent attachment of this morpholine derivative to polymer supports or surfaces can generate functional assemblies for applications in drug delivery, biosensing, or tissue engineering. acs.org Research has demonstrated the successful synthesis of morpholine-containing polymers and their potential as smart materials, capable of responding to changes in pH or temperature. nih.gov The solid-phase synthesis of morpholine derivatives further highlights the integration of these scaffolds into polymer-supported methodologies. acs.org

| Polymer/Material Type | Method of Incorporation | Potential Application | Key Feature Conferred by Morpholine |

|---|---|---|---|

| Functional Copolymers | Click Chemistry (CuAAC) | Drug Delivery Systems | Biocompatibility, Solubility, Payload Conjugation Site |

| Smart Hydrogels | Cross-linking of morpholine-containing monomers | Tissue Engineering, Biosensors | pH and Temperature Responsiveness |

| Surface Coatings | Grafting onto surfaces via alkyne group | Anti-fouling surfaces, Biocompatible implants | Hydrophilicity, Control of Surface Properties |

| Polymer-Supported Scaffolds | Solid-Phase Synthesis | Combinatorial Chemistry, Catalyst Support | Reactive handle for further functionalization |

Role in Green Chemistry Methodologies and Sustainable Synthesis

The utility of 3-(prop-2-yn-1-yl)morpholine extends into the domain of green chemistry. The click chemistry reactions it readily undergoes are themselves considered green processes due to their high atom economy, use of benign solvents (often water), and high yields, which minimize waste. nih.gov The development of greener conditions for the coupling of terminal alkynes further enhances the sustainability of processes involving this compound. chemrxiv.orgresearchgate.net

Beyond its application, the synthesis of the morpholine scaffold itself is a subject of green chemistry research. Traditional methods often require inefficient or hazardous reagents. Newer, more sustainable protocols have been developed, such as the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate (B86663) in a redox-neutral, two-step process that reduces waste compared to older methods. chemrxiv.orgnih.gov Furthermore, photocatalysis is emerging as a powerful green tool for constructing nitrogen-containing heterocycles from alkynes and alkenes, offering an alternative pathway that leverages light energy. rsc.orgrsc.org These advancements in sustainable synthesis provide an environmentally conscious pathway to producing the core morpholine structure, which is prevalent in pharmaceuticals and agrochemicals. e3s-conferences.org

Prospects in Catalyst and Ligand Design for Asymmetric Transformations

The chiral nature of 3-(prop-2-yn-1-yl)morpholine, with a stereocenter at the C-3 position, makes it an attractive candidate for the design of ligands in asymmetric catalysis. Chiral morpholine derivatives are recognized as important structural motifs for inducing enantioselectivity in chemical reactions. rsc.orgsemanticscholar.org The nitrogen atom within the morpholine ring can act as a Lewis base to coordinate with a metal center, forming a chiral catalyst complex. nih.gov Such complexes can then mediate a variety of asymmetric transformations, such as hydrogenations or carbon-carbon bond-forming reactions, with high levels of stereocontrol. semanticscholar.org

While many studies focus on pyrrolidine-based organocatalysts, morpholine-based catalysts represent an area with potential for new discoveries. nih.govfrontiersin.org A significant advantage of the 3-(prop-2-yn-1-yl)morpholine structure is the propargyl group. This alkyne handle can be used to immobilize the chiral ligand onto a solid support, such as a polymer resin, via click chemistry. Immobilized catalysts are highly desirable as they can be easily separated from the reaction mixture and recycled, a key principle of sustainable and cost-effective chemical manufacturing.

| Feature of 3-(prop-2-yn-1-yl)morpholine | Role in Catalyst/Ligand Design | Potential Catalytic Application |

|---|---|---|

| Chiral Center (C-3) | Induces stereoselectivity in metal complexes | Asymmetric Hydrogenation, Asymmetric Alkylation |

| Nitrogen Heteroatom | Acts as a coordination site for metal catalysts | Lewis Acid Catalysis, Transition-Metal Catalysis |

| Propargyl (Alkyne) Group | Enables immobilization on solid supports | Development of Recyclable Heterogeneous Catalysts |

| Morpholine Ring Structure | Provides a rigid scaffold for the ligand | Organocatalysis (e.g., Michael additions) |

Future Directions in Chemoinformatics, High-Throughput Synthesis, and Reaction Discovery for Morpholine Derivatives

The future exploration of 3-(prop-2-yn-1-yl)morpholine and related derivatives will be significantly accelerated by modern chemical technologies. High-throughput synthesis (HTS) and combinatorial chemistry techniques enable the rapid generation of large libraries of morpholine derivatives. nih.govnih.gov By systematically varying substituents on the morpholine ring or by reacting the alkyne group with a diverse set of azide (B81097) partners, researchers can create extensive compound collections for biological screening or materials discovery. chemrxiv.org

Chemoinformatics will play a crucial role in managing and analyzing the data from these large libraries. Computational tools can predict pharmacokinetic properties, assess drug-likeness, and identify promising candidates from virtual libraries before synthesis, thereby streamlining the discovery process. nih.gov For example, libraries of morpholine derivatives can be computationally docked against protein targets to prioritize compounds for synthesis and testing. yale.edu

Furthermore, the field of reaction discovery, aided by computational methods such as ab initio nanoreactor simulations, is uncovering novel pathways for the synthesis of N-heterocycles. nih.govillinois.edu These tools can help identify non-intuitive or more efficient routes to complex morpholine structures, expanding the accessible chemical space and paving the way for the discovery of new molecules with unique properties and functions. acs.org The combination of high-throughput synthesis, computational analysis, and automated reaction discovery promises to unlock the full potential of the morpholine scaffold in medicine, materials, and beyond. e3s-conferences.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(prop-2-yn-1-yl)morpholine hydrochloride, and how can purity be validated?

- Synthesis : A common method involves reacting morpholine derivatives with propargyl halides (e.g., propargyl bromide) under basic conditions. For example, a similar compound, 4-(prop-2-yn-1-yl)morpholine, was synthesized via nucleophilic substitution using 4-morpholine and propargyl bromide, followed by hydrochloride salt formation .

- Purity Validation : Liquid chromatography-mass spectrometry (LCMS, m/z 739 [M+H]+) and HPLC (retention time: 1.31 minutes under QC-SMD-TFA05 conditions) are critical for confirming molecular identity and purity. Analytical techniques like NMR (e.g., H and C) should corroborate structural integrity .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

- The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro studies (e.g., enzyme inhibition assays or cell-based experiments). Morpholine derivatives with similar substituents exhibit high solubility in polar solvents (e.g., water, DMSO), which is advantageous for dose-response studies .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- Spectroscopy : H NMR (to confirm propargyl proton signals at δ ~2.5 ppm) and IR (to identify morpholine ring vibrations at ~1100 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is preferred for resolving stereochemistry and hydrogen-bonding networks. SHELX programs are robust for refining small-molecule structures, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what analytical challenges arise?

- Enantiomer Separation : Chiral stationary-phase HPLC or capillary electrophoresis can resolve enantiomers. For example, 3-(methoxymethyl)morpholine hydrochloride enantiomers were isolated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Challenges : Propargyl groups may introduce steric hindrance, complicating resolution. Dynamic nuclear polarization (DNP) NMR or vibrational circular dichroism (VCD) may supplement traditional methods .

Q. What mechanistic insights govern the reactivity of the propargyl group in biological systems?

- The propargyl moiety acts as an electrophilic "click chemistry" handle (e.g., for Cu-catalyzed azide-alkyne cycloaddition). In biological contexts, it may alkylate nucleophilic residues (e.g., cysteine thiols) in proteins. Similar compounds, like (prop-2-yn-1-yl)hydrazine hydrochloride, act as alkylation probes for electrophilic targets .

- Experimental Design : Use mass spectrometry (MS)-based proteomics to map protein adducts. Competitive inhibition assays with glutathione can validate specificity .

Q. How do structural modifications (e.g., morpholine ring substitution) impact bioactivity?

- Case Study : Replacing the morpholine oxygen with a sulfur atom (thiomorpholine) or altering substitution positions (e.g., 2- vs. 3-position) modulates lipophilicity and target affinity. For instance, 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine derivatives show enhanced kinase inhibition due to improved π-π stacking .

- Methodology : Structure-activity relationship (SAR) studies via systematic substitution, paired with molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural analyses?

- Crystallographic Artifacts : Crystal packing forces may distort morpholine ring puckering. Validate with DFT calculations (e.g., Gaussian) to compare gas-phase and solid-state conformers.

- Solution-Phase Validation : Nuclear Overhauser effect (NOE) NMR experiments can assess solution-state conformation, resolving discrepancies with SCXRD data .

Methodological Tables

| SAR Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Propargyl → Ethynyl | Reduced steric bulk, increased reactivity | |

| Morpholine → Thiomorpholine | Enhanced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.